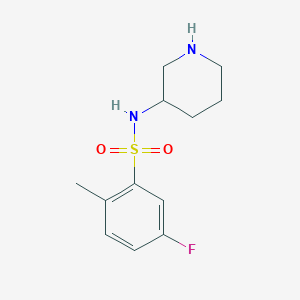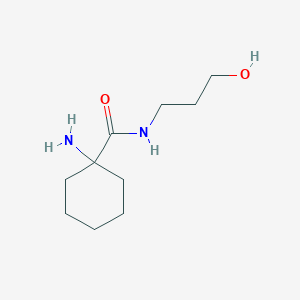![molecular formula C12H13N3O3 B7541176 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. IPA-3 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to inhibit cancer cell growth and induce cell death. CK2 is also involved in the regulation of the immune response and the phosphorylation of tau protein in neurodegenerative disorders. The inhibition of CK2 by this compound results in the downregulation of its downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to inhibit cancer cell growth and induce cell death. In inflammation, this compound has been shown to reduce inflammation by inhibiting the immune response. In neurodegenerative disorders, this compound has been shown to reduce tau hyperphosphorylation, which is a hallmark of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid is its specificity for CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid. One direction is to study its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of CK2, which could have better therapeutic potential. Finally, the development of new methods for the delivery of this compound could help to overcome its low solubility in water and improve its efficacy.
Métodos De Síntesis
The synthesis of 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid involves the condensation reaction of 2-bromoacetophenone with imidazo[1,2-a]pyridine-2-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield this compound. The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to inhibit cancer cell growth and induce cell death. In inflammation, CK2 is involved in the regulation of the immune response, and its inhibition by this compound has been shown to reduce inflammation. In neurodegenerative disorders, CK2 is involved in the regulation of tau protein phosphorylation, and its inhibition by this compound has been shown to reduce tau hyperphosphorylation.
Propiedades
IUPAC Name |
2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(12(17)18)13-11(16)6-9-7-15-5-3-2-4-10(15)14-9/h2-5,7-8H,6H2,1H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWIWSHWIGKQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CN2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)
![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)

![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)
